1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate
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Overview
Description
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione is a complex organic compound known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione typically involves multi-step organic reactions. One common method includes the acetylation of benzo[1,2-b:4,5-b’]dithiophene-4,8-dione with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[1,2-b:4,5-b’]dithiophene derivatives.
Scientific Research Applications
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Photovoltaics: Employed in the development of polymer solar cells due to its excellent electron-donating properties and high charge mobility.
Material Science: Investigated for its potential in creating conductive polymers and advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione involves its ability to participate in π-π stacking interactions and electron delocalization. These interactions facilitate efficient charge transport in organic electronic devices. The molecular targets include the active layers in OFETs and OPVs, where the compound acts as an electron donor, enhancing the overall device performance .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene (BDT): A closely related compound with similar structural features but without the acetoxyethyl groups.
Dithieno[2,3-d2’,3’-d’]benzo[1,2-b4,5-b’]dithiophene (DTBDT): Another analogue with extended conjugation length and similar electron donor properties.
Uniqueness
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione is unique due to its acetoxyethyl groups, which enhance its solubility and processability in organic solvents. This makes it more suitable for solution-based processing techniques used in the fabrication of organic electronic devices .
Properties
Molecular Formula |
C18H16O6S2 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate |
InChI |
InChI=1S/C18H16O6S2/c1-7(23-9(3)19)12-6-25-18-14(12)16(22)17-11(15(18)21)5-13(26-17)8(2)24-10(4)20/h5-8H,1-4H3 |
InChI Key |
YTSZWYKKYYULHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(S1)C(=O)C3=C(C2=O)SC=C3C(C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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